N-{4-[(2-{7-methylimidazo[1,2-a]pyridin-2-yl}ethyl)sulfamoyl]phenyl}acetamide
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Overview
Description
N-{4-[(2-{7-methylimidazo[1,2-a]pyridin-2-yl}ethyl)sulfamoyl]phenyl}acetamide is a compound belonging to the class of organic compounds known as imidazopyridines. These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring. Imidazole is a 5-membered ring consisting of three carbon atoms and two nitrogen centers at the 1- and 3-positions, while pyridine is a 6-membered ring consisting of five carbon atoms and one nitrogen center .
Mechanism of Action
Target of Action
The compound N-(4-(N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)sulfamoyl)phenyl)acetamide belongs to the class of organic compounds known as imidazo[1,2-a]pyridines . These compounds have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators . .
Mode of Action
Imidazo[1,2-a]pyridines, in general, are known to interact with their targets, leading to a variety of biological effects .
Biochemical Pathways
Imidazo[1,2-a]pyridines have been associated with a broad range of biological activities, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They are also involved in the modulation of cyclin-dependent kinases, calcium channels, and GABA A receptors
Result of Action
Imidazo[1,2-a]pyridines, in general, have been associated with a variety of biological effects, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Preparation Methods
The synthesis of N-{4-[(2-{7-methylimidazo[1,2-a]pyridin-2-yl}ethyl)sulfamoyl]phenyl}acetamide involves several steps. One common method includes the condensation of 2-methylimidazo[1,2-a]pyridine with an appropriate sulfonamide derivative under controlled conditions. The reaction typically requires a catalyst and a solvent such as chloroform or methanol . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity .
Chemical Reactions Analysis
N-{4-[(2-{7-methylimidazo[1,2-a]pyridin-2-yl}ethyl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-{4-[(2-{7-methylimidazo[1,2-a]pyridin-2-yl}ethyl)sulfamoyl]phenyl}acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Comparison with Similar Compounds
N-{4-[(2-{7-methylimidazo[1,2-a]pyridin-2-yl}ethyl)sulfamoyl]phenyl}acetamide is unique due to its specific structure and the presence of both imidazole and pyridine rings. Similar compounds include:
Zolpidem: A medication used for the treatment of insomnia, which also contains an imidazopyridine moiety.
Saripidem: A sedative and anxiolytic drug with a similar structure.
Zolimidine: An antiulcer drug containing the imidazopyridine scaffold
These compounds share structural similarities but differ in their specific functional groups and biological activities.
Properties
IUPAC Name |
N-[4-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethylsulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-13-8-10-22-12-16(21-18(22)11-13)7-9-19-26(24,25)17-5-3-15(4-6-17)20-14(2)23/h3-6,8,10-12,19H,7,9H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVWHVBPAIFTJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)CCNS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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